di-tert-Butyldichlorosilane (CAS: 18395-90-9) is a highly sterically hindered dialkyldichlorosilane primarily procured as a bifunctional protecting group reagent for 1,2- and 1,3-diols, and as a critical precursor to ultra-reactive silylating agents like di-tert-butylsilyl bis(trifluoromethanesulfonate) [1]. Unlike standard silylating agents, the extreme steric bulk of the two tert-butyl groups imparts exceptional hydrolytic stability to the resulting di-tert-butylsilylene (DTBS) derivatives [1]. In industrial and advanced synthetic workflows, it is selected specifically when conformational locking of pyranosides or extreme resistance to acidic and basic hydrolysis is required during multi-step syntheses, justifying its selection over cheaper, less hindered silanes.
Substituting di-tert-butyldichlorosilane with less hindered analogs like dimethyldichlorosilane or diisopropyldichlorosilane fundamentally alters the stability and conformation of the protected intermediate[1]. Dimethylsilylene and diisopropylsilylene groups are significantly more labile under acidic and basic conditions, leading to premature deprotection during downstream transformations [1]. Furthermore, in carbohydrate chemistry, less bulky silylene tethers fail to induce the rigid conformational locking required to control stereoselectivity, such as forcing an alpha- or beta-selective glycosylation [2]. Conversely, direct substitution with its triflate derivative, di-tert-butylsilyl bis(trifluoromethanesulfonate), is often necessary when the target diol is too sterically hindered for the relatively sluggish dichlorosilane to react, making the dichlorosilane a necessary upstream precursor rather than a universal drop-in reagent [3].
Due to the extreme steric hindrance of the two tert-butyl groups, di-tert-butyldichlorosilane can be insufficiently reactive toward highly hindered or secondary diols [1]. In these procurement scenarios, it serves as the essential precursor for di-tert-butylsilyl bis(trifluoromethanesulfonate). Treatment of di-tert-butyldichlorosilane with trifluoromethanesulfonic acid yields the highly reactive bis-triflate in approximately 71% yield after distillation[1]. This conversion is critical for workflows where the dichlorosilane's inherent sluggishness prevents direct diol protection.
| Evidence Dimension | Synthetic yield of bis-triflate derivative |
| Target Compound Data | 71% isolated yield of tBu2Si(OTf)2 |
| Comparator Or Baseline | Direct reaction of tBu2SiCl2 with hindered diols (often fails or gives low yield) |
| Quantified Difference | Enables protection of hindered diols that are unreactive toward the dichlorosilane baseline. |
| Conditions | Treatment with trifluoromethanesulfonic acid followed by distillation (bp 73–75 °C/0.35 mmHg). |
Buyers needing to protect hindered diols must often procure the dichlorosilane to synthesize the bis-triflate in-house if the triflate is unavailable or cost-prohibitive.
The di-tert-butylsilylene (DTBS) group formed by di-tert-butyldichlorosilane exerts a profound conformational effect on pyranoside rings, acting as a strong disarming group compared to standard protecting groups [1]. For example, a 4,6-O-DTBS-protected thioglucoside is remarkably less reactive than its fully benzoylated or standard silylated counterparts, effectively locking the molecule into an unreactive conformation [1]. When compared to a less bulky tetraisopropyldisiloxane (TIPDS) protecting group, the DTBS group provides a much more rigid 1,3-diaxial interaction, altering the endo/exo face accessibility and shifting glycosylation stereoselectivity[1].
| Evidence Dimension | Conformational rigidity and donor reactivity |
| Target Compound Data | DTBS group severely restricts ring flexibility, disarming the donor. |
| Comparator Or Baseline | TIPDS group (tetraisopropyldisiloxane) or standard benzoyl groups |
| Quantified Difference | DTBS provides stronger conformational locking compared to the more flexible TIPDS ring, altering stereoselectivity. |
| Conditions | 4,6-O-protection of thioglucoside donors during glycosylation reactions. |
Procurement for complex oligosaccharide synthesis relies on this exact compound to intentionally disarm specific donors and control stereochemical outcomes.
The di-tert-butylsilylene tether formed from di-tert-butyldichlorosilane exhibits significantly greater resistance to aqueous hydrolysis, acids, and bases compared to lower-alkyl analogs [1]. While dimethylsilylene groups are highly labile and diisopropylsilylene groups offer only moderate resistance, the extreme steric shielding of the di-tert-butyl variant allows it to survive harsh downstream conditions [1]. In comparative synthetic studies, switching from less hindered silyl groups to di-tert-butylsilylene prevented premature C-O bond cleavage during complex natural product synthesis[1].
| Evidence Dimension | Resistance to premature cleavage (hydrolytic/reductive conditions) |
| Target Compound Data | High resistance of DTBS under Birch reduction and basic conditions. |
| Comparator Or Baseline | Dimethylsilylene or diisopropylsilylene tethers |
| Quantified Difference | DTBS prevents unwanted C-O bond cleavage that predominantly occurs with less hindered silyl groups. |
| Conditions | Multi-step synthesis involving strong reducing conditions or basic hydrolysis. |
Selecting this specific silane prevents catastrophic yield loss due to premature deprotection in lengthy synthetic routes.
Di-tert-butyldichlorosilane is utilized as a starting material to synthesize bulky silylating agents, such as di-tert-butylisobutylsilyl (BIBS) derivatives, for C-terminal peptide protection [1]. Standard methyl or ethyl esters require basic hydrolysis for deprotection, which carries a high risk of epimerization [1]. By converting di-tert-butyldichlorosilane into a bulkier silane, the resulting silyl ester protecting group becomes stable under the standard basic conditions used for Fmoc deprotection, yet can be selectively cleaved by fluoride ions [1].
| Evidence Dimension | Stability during Fmoc deprotection (basic conditions) |
| Target Compound Data | BIBS esters (derived from tBu2Si core) are stable to Fmoc deprotection. |
| Comparator Or Baseline | Standard methyl/ethyl esters |
| Quantified Difference | Eliminates the epimerization risk associated with basic hydrolysis of standard esters. |
| Conditions | Solution-phase peptide synthesis using Fmoc chemistry. |
For peptide manufacturers, procuring this silane enables the creation of custom, highly stable C-terminal protecting groups that prevent epimerization.
Selected for the synthesis of nucleosides, carbohydrates, and complex natural products where a highly stable, rigid silylene tether is required to survive subsequent harsh reaction conditions (e.g., strong bases) [1].
Essential raw material for chemical suppliers or process chemists who need to generate the highly reactive bis-triflate reagent in-house for the silylation of sterically hindered or unreactive secondary alcohols [2].
Employed in carbohydrate chemistry to intentionally disarm glycosyl donors by locking the pyranoside ring into a rigid conformation, thereby directing alpha- or beta-stereoselectivity during oligosaccharide assembly [3].
Used as a synthetic building block to create bulky silyl groups (like BIBS) that protect C-terminal carboxylic acids, allowing for Fmoc-based peptide elongation without the epimerization risks of traditional basic ester hydrolysis [4].
Corrosive